molecular formula C11H22Cl2N2O B15297542 1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride

1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride

Cat. No.: B15297542
M. Wt: 269.21 g/mol
InChI Key: QLIARDZNTOCYAR-UHFFFAOYSA-N
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Description

1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at the 1,9-positions of the spiro[5.5]undecane scaffold. The ethanone (acetyl) substituent at the 1-position and the dihydrochloride salt enhance its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C11H22Cl2N2O

Molecular Weight

269.21 g/mol

IUPAC Name

1-(1,9-diazaspiro[5.5]undecan-1-yl)ethanone;dihydrochloride

InChI

InChI=1S/C11H20N2O.2ClH/c1-10(14)13-9-3-2-4-11(13)5-7-12-8-6-11;;/h12H,2-9H2,1H3;2*1H

InChI Key

QLIARDZNTOCYAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC12CCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride typically involves the following steps:

    Formation of the spirocyclic core: The spirocyclic structure is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the ethanone group: The ethanone group is introduced via an acylation reaction.

    Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms or the ethanone group.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Diaza Substitution Position: The 1,9-diaza configuration in the target compound distinguishes it from 1,4- or 2,9-diaza analogs.

Functional Groups: The ethanone group in the target compound increases lipophilicity compared to oxa-containing derivatives (e.g., 4-oxa-1,9-diazaspiro), which exhibit higher polarity due to the oxygen atom . Trifluoroethanone analogs (e.g., CAS 1955532-10-1) demonstrate enhanced metabolic stability due to fluorine’s electron-withdrawing effects .

Salt Forms : Dihydrochloride salts improve aqueous solubility, a common feature in pharmaceutical intermediates, whereas single hydrochloride salts (e.g., CAS 1880962-12-8) may offer tailored solubility profiles .

Pharmacological and Industrial Relevance

  • Drug Discovery : Diazaspiro scaffolds are valued for their conformational rigidity, which enhances selectivity in targeting GPCRs or enzymes. For example, 1-methyl-1,4-diazaspiro derivatives (CAS 1864063-34-2) are explored as kinase inhibitors .
  • Biochemical Reagents : 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride (CAS 1439897-97-8) is used in peptide synthesis due to its bifunctional reactivity .

Q & A

Q. What are the key considerations for synthesizing 1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride?

The synthesis involves multi-step organic reactions, typically starting with piperidine derivatives to introduce hydrazine and spirocyclic functionalities. Critical steps include:

  • Cyclization : Formation of the spirocyclic core under controlled temperatures (room to 50°C) using solvents like dichloromethane or ethanol .
  • Salt formation : Conversion to the dihydrochloride salt via reaction with HCl, requiring precise pH control .
  • Purification : Recrystallization or chromatography (e.g., silica gel column) to isolate the final product .
    Yields are optimized by monitoring reactions with TLC/HPLC and adjusting stoichiometry of reagents like triethylamine .

Q. How is the structural integrity of this compound validated?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms spirocyclic geometry and substituent placement. For example, characteristic peaks for the diazaspiro core appear at δ 2.5–3.5 ppm (N–CH2 groups) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 285.12) and detects impurities .
  • Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N ratios .

Q. What is the proposed mechanism of action in neurological studies?

The compound modulates γ-aminobutyric acid type A (GABA-A) receptors, enhancing inhibitory neurotransmission. Key interactions include:

  • Binding affinity : The spirocyclic nitrogen atoms form hydrogen bonds with receptor residues (e.g., α1β2γ2 subunits) .
  • Functional assays : Electrophysiology (patch-clamp) confirms chloride ion flux potentiation, with EC50 values in the nanomolar range .

Advanced Research Questions

Q. How do structural modifications impact receptor selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Spiro ring size : Enlarging to [6.5] systems reduces GABA-A affinity by 50% due to steric clashes .
  • Substituent effects : Adding electron-withdrawing groups (e.g., chloro) at the ethanone position increases blood-brain barrier permeability (logP improvement from 1.2 to 2.1) .
  • Salt form : Dihydrochloride enhances aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for free base), critical for in vivo bioavailability .

Q. How to resolve contradictions in reported biological data?

Discrepancies in receptor binding (e.g., Ki variability across studies) may arise from:

  • Assay conditions : Differences in buffer pH or temperature alter protonation states of nitrogen atoms. Validate using standardized protocols (e.g., Tris-HCl buffer, pH 7.4) .
  • Enantiomeric purity : Chiral centers in the spiro core can lead to divergent activity. Use chiral HPLC to isolate enantiomers and retest .

Q. What advanced techniques are used for conformational analysis?

  • X-ray crystallography : SHELXL-refined structures reveal chair-boat conformations of the spiro ring, critical for docking studies .
  • Dynamic NMR : Variable-temperature 1H NMR detects restricted rotation of the diazaspiro system, with coalescence temperatures near −20°C .

Q. How to optimize pharmacokinetic properties for in vivo studies?

  • Metabolic stability : Incubate with liver microsomes; introduce methyl groups to block CYP3A4-mediated oxidation (t1/2 increased from 1.2 to 4.7 hrs) .
  • Formulation : Lyophilized dihydrochloride salts reconstituted in saline show >90% stability at 4°C for 30 days .

Q. What methodologies validate purity for regulatory compliance?

  • High-resolution mass spectrometry (HRMS) : Confirm exact mass (<2 ppm error) using ESI-TOF .
  • Residual solvent analysis : GC-MS detects traces of dichloromethane (<500 ppm) post-synthesis .

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